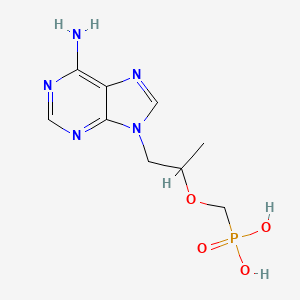

9-(2-Phosphonomethoxypropyl)adenine

Description

Historical Context of Nucleotide Analogues in Antiviral Development

The journey of antiviral drug development is deeply rooted in the exploration of nucleoside and nucleotide analogues. nih.gov These compounds, which mimic the natural building blocks of DNA and RNA, have been a cornerstone of medicinal chemistry for decades. nih.govnih.gov Their initial exploration was not for antiviral purposes but for cancer treatment. nih.gov An early example is Ara-C (cytarabine), which was approved for clinical use in 1969 for its potent activity against various cancers, including leukemia. nih.gov While its potential as an antiviral was investigated, its toxicity at effective doses hindered its development for this purpose. nih.gov

A significant breakthrough in the antiviral application of nucleoside analogues came with the development of compounds like Vidarabine (Ara-A). First approved in 1976, Vidarabine demonstrated efficacy against herpes simplex virus (HSV) and varicella-zoster virus. nih.govwikipedia.org The success of these early analogues paved the way for more refined modifications to the nucleoside scaffold, aiming to enhance antiviral potency and reduce toxicity. nih.gov These modifications included alterations at various positions of the sugar and base moieties. nih.govnih.gov Acyclovir, another prominent nucleoside analogue, emerged as a highly specific and effective treatment for herpesvirus infections, further solidifying the potential of this class of compounds in antiviral therapy. nih.govyoutube.com The development of these agents highlighted a key principle: by modifying natural nucleosides, it was possible to create molecules that could be preferentially utilized by viral enzymes, thereby inhibiting viral replication with greater selectivity. wikipedia.org

The Emergence of Acyclic Nucleoside Phosphonates as a Distinct Antiviral Class

A pivotal evolution in the field of nucleotide analogues was the advent of acyclic nucleoside phosphonates (ANPs). This distinct class of compounds was pioneered through the collaborative efforts of Antonín Holý at the Institute of Organic Chemistry and Biochemistry in Prague and Erik De Clercq at the Rega Institute for Medical Research in Belgium, beginning in 1976. nih.govuochb.cznih.gov The initial collaboration led to the discovery of acyclic nucleoside analogues like (S)-9-(2,3-dihydroxypropyl)adenine (DHPA), which showed broad-spectrum antiviral activity. nih.gov

However, the true breakthrough came in the early 1980s with the synthesis of ANPs. uochb.cz These molecules were designed as metabolically stable isopolar and isosteric analogues of nucleotides. uochb.cz A key feature of ANPs is that they already contain a phosphonate (B1237965) group, which is chemically bonded to the acyclic side chain through a stable phosphorus-carbon bond. This structural characteristic allows them to bypass the initial, often rate-limiting, phosphorylation step that is required for the activation of many conventional nucleoside analogues. nih.gov This circumvention of the first phosphorylation step is a significant advantage, particularly in resting cells where the activity of cellular kinases can be low. nih.gov The subsequent development of ANPs, including cidofovir, adefovir, and tenofovir (B777), revolutionized the treatment of various viral infections, including those caused by DNA viruses and retroviruses. nih.govnih.govresearchgate.net

Overview of 9-(2-Phosphonomethoxypropyl)adenine (PMPA) as a Prototypical Agent

Within the class of acyclic nucleoside phosphonates, this compound (PMPA), also known as tenofovir, stands out as a prototypical and highly successful agent. nih.govasm.org PMPA is a potent inhibitor of retroviruses, including the human immunodeficiency virus (HIV), and hepadnaviruses. nih.govasm.org Its antiviral activity stems from its ability to preferentially inhibit viral DNA polymerases and reverse transcriptases. nih.govnih.gov

The mechanism of action of PMPA involves its intracellular phosphorylation by cellular enzymes to its active diphosphate (B83284) metabolite, PMPA diphosphate (PMPApp). nih.gov PMPApp then acts as a competitive inhibitor of the natural substrate (deoxyadenosine triphosphate) for the viral reverse transcriptase and also as a chain terminator when incorporated into the growing viral DNA chain. researchgate.net

A significant challenge with PMPA was its poor oral bioavailability due to the negative charges on the phosphonate group. nih.gov This led to the development of prodrugs, such as tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF), which enhance its absorption after oral administration. nih.govinfectiologyjournal.com These prodrugs have become cornerstones in the management of HIV infection and chronic hepatitis B. nih.govinfectiologyjournal.compharmacompass.com The remarkable efficacy and favorable resistance profile of PMPA have established it as a critical component of antiviral therapy and pre-exposure prophylaxis (PrEP) for HIV. nih.govinfectiologyjournal.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

1217720-14-3 |

|---|---|

Molecular Formula |

C9H14N5O4P |

Molecular Weight |

293.25 g/mol |

IUPAC Name |

[(2R)-1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid |

InChI |

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m1/s1/i1D3,2D2,6D |

InChI Key |

SGOIRFVFHAKUTI-VMAITYGBSA-N |

SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |

Isomeric SMILES |

[2H][C@@](C([2H])([2H])[2H])(C([2H])([2H])N1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |

Origin of Product |

United States |

Molecular Mechanism of Action As an Antiviral Agent

The Gateway to the Cell: Uptake and Trafficking of PMPA

The initial and crucial step in the antiviral action of PMPA is its entry into the target host cell. This process is governed by a complex interplay of cellular machinery and the physicochemical properties of the molecule itself.

A Trojan Horse Strategy: Endocytosis-Mediated Internalization

PMPA is thought to be taken into cells through a process called endocytosis. nih.gov This mechanism, where the cell membrane engulfs substances from the outside to form a vesicle, allows for the internalization of molecules that might otherwise struggle to cross the lipid bilayer. nih.govdntb.gov.ua The uptake of Tenofovir (B777) (the common name for PMPA) is an energy-dependent process, and its efficiency can be diminished by inhibitors of endocytosis, further supporting this route of entry. dntb.gov.uanih.gov This mode of internalization is a common strategy for structurally related acyclic nucleoside phosphonates. nih.gov

Overcoming the Barrier: The Role of Membrane Permeability and Anionic Nature

The inherent structure of PMPA presents a challenge for passive diffusion across the cell membrane. The presence of a phosphonyl group gives the molecule negative charges at physiological pH, making it anionic. nih.gov This characteristic generally hinders the passive movement of compounds across the lipid-rich cell membrane, as the neutral form of a compound typically exhibits greater permeability than its ionic counterpart. nih.gov The parallel artificial membrane permeability assay (PAMPA) is a common in vitro method used to assess the passive permeability of compounds. nih.govnih.govevotec.compion-inc.comyoutube.com The poor oral absorption of PMPA is a direct consequence of its anionic nature and resulting low membrane permeability. nih.gov To overcome this, PMPA is often administered as a prodrug, such as Tenofovir Disoproxil Fumarate (B1241708) (TDF), which masks the negative charges and enhances its ability to cross cellular membranes via passive diffusion. nih.govnih.govresearchgate.net

A Tale of Two States: Comparative Cellular Uptake in Resting Versus Activated Cells

Interestingly, the activation state of the host cell appears to influence the efficiency of PMPA uptake. Studies have shown that intracellular concentrations of PMPA can be approximately twofold higher in resting peripheral blood mononuclear cells (PBMCs) compared to those that have been activated by phytohemagglutinin (PHA). nih.gov This suggests that the endocytic process for PMPA may be more efficient in resting cells. This is in stark contrast to many other nucleoside analogs, like zidovudine (B1683550), which require the cell to be in an activated state for efficient phosphorylation. nih.gov The higher accumulation in resting cells could be a significant advantage, allowing for the establishment of a reservoir of the drug in a key cellular population.

The Transformation Within: Intracellular Metabolic Activation of PMPA

Once inside the cell, PMPA is not yet in its active form. It must undergo a series of metabolic steps to become a potent inhibitor of viral replication.

The Enzymatic Workforce: Identification and Role of Specific Kinases

The phosphorylation of PMPA is facilitated by specific cellular kinases. While the precise enzymes responsible for each step have been a subject of investigation, the general classes of enzymes involved are known.

Adenylate Kinase: Adenylate kinases are crucial enzymes in maintaining the energy balance within a cell by catalyzing the interconversion of adenine (B156593) nucleotides (AMP, ADP, and ATP). nih.govnih.gov Given their role in phosphorylating adenosine (B11128) monophosphate (AMP), it is highly probable that adenylate kinase is involved in the initial phosphorylation of PMPA to PMPA monophosphate.

Nucleoside Diphosphate (B83284) Kinase (NDPK): Nucleoside diphosphate kinases are responsible for catalyzing the transfer of the terminal phosphate (B84403) from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate. nih.govwikipedia.orgebi.ac.uknih.gov This class of enzymes is likely responsible for the second phosphorylation step, converting PMPA monophosphate to the active PMPA diphosphate (PMPApp). wikipedia.org NDPKs are known to have broad substrate specificity, allowing them to phosphorylate a variety of natural and analog nucleoside diphosphates.

The coordinated action of these cellular kinases ensures the efficient conversion of PMPA into its active, antiviral form, PMPApp, which can then effectively thwart viral replication.

Interactive Data Table: Cellular Uptake of PMPA

| Cell Type | Activation State | Relative PMPA Uptake | Reference |

| Peripheral Blood Mononuclear Cells (PBMCs) | Resting | ~2-fold higher | nih.gov |

| Peripheral Blood Mononuclear Cells (PBMCs) | Activated (PHA) | Lower | nih.gov |

| Vaginal Epithelial Cells (VK2) | - | High | nih.gov |

| Jurkat T cells | - | Low | nih.gov |

Interactive Data Table: Key Enzymes in PMPA Activation

| Enzyme | Proposed Role | Reference |

| Adenylate Kinase | Phosphorylation of PMPA to PMPA monophosphate | nih.govnih.gov |

| Nucleoside Diphosphate Kinase | Phosphorylation of PMPA monophosphate to PMPA diphosphate | nih.govwikipedia.org |

Significance of PMPApp as the Pharmacologically Active Metabolite

For PMPA to exert its antiviral effects, it must first be converted within the host cell into its pharmacologically active form, PMPA diphosphate (PMPApp). nih.govasm.orgnih.gov This intracellular transformation is a critical step. The efficiency of this conversion is significantly enhanced through the use of prodrugs, such as bis(isopropyloxymethylcarbonyl)PMPA [bis(POC)PMPA]. nih.govasm.orgnih.gov

The use of a prodrug like bis(POC)PMPA leads to a dramatically increased intracellular concentration of the active metabolite, PMPApp. nih.govasm.orgnih.gov In fact, studies have shown that cells treated with bis(POC)PMPA accumulate over 1,000 times more PMPApp than cells treated with the unmodified PMPA parent drug. nih.govnih.gov This heightened accumulation is a direct result of the prodrug's rapid uptake into the cell. nih.govasm.orgnih.gov The increased levels of the active PMPApp metabolite are directly responsible for the enhanced antiviral efficacy observed with the prodrug formulation. nih.govasm.orgnih.gov

Intracellular Half-Life and Persistence of Active Metabolites

A crucial characteristic of an effective antiviral agent is the duration its active form persists within the target cells. PMPApp exhibits a notably long intracellular half-life, a feature that contributes significantly to its therapeutic potential. nih.govnih.gov The persistence of PMPApp varies between different cell types, specifically between resting and activated lymphocytes. nih.govnih.gov

In activated peripheral blood lymphocytes, the intracellular half-life of PMPApp has been measured to be between 12 and 15 hours. nih.govnih.gov In stark contrast, this half-life is substantially longer in resting lymphocytes, ranging from 33 to 50 hours. nih.govnih.gov This prolonged presence, especially in resting cells which can act as a viral reservoir, is a unique and advantageous feature of nucleoside phosphonates like PMPA. nih.govnih.gov This extended intracellular persistence suggests that effective therapeutic levels of the active metabolite can be sustained with less frequent drug administration. nih.govnih.gov

Inhibition of Viral Polymerases

The primary antiviral activity of PMPA is rooted in the ability of its diphosphorylated metabolite, PMPApp, to inhibit viral DNA polymerases. nih.govasm.org These enzymes are essential for the replication of viral genetic material.

Preferential Inhibition of Retroviral Reverse Transcriptases (e.g., HIV-1 RT)

PMPApp demonstrates a potent and selective inhibition of retroviral reverse transcriptases, with human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) being a prime target. nih.govasm.orggranulesindia.com The diphosphate of PMPA acts as a selective inhibitor of this crucial viral enzyme. granulesindia.com Pre-steady-state kinetic analyses have revealed that PMPApp is as effective as ddATP, another nucleoside analog inhibitor, in reactions catalyzed by HIV-1 RT. nih.gov Both compounds exhibit similar substrate specificity constants (kp/Kd), which are only about five times lower than that of the natural substrate, dATP. nih.gov This indicates a high affinity and efficient interaction of PMPApp with the viral enzyme.

Incorporation of PMPApp into Viral DNA

The mechanism of inhibition involves PMPApp acting as a DNA chain terminator. nih.gov After being incorporated into the growing viral DNA chain by the reverse transcriptase, its structure prevents the addition of further nucleotides, thus halting DNA synthesis. nih.gov This incorporation is a critical step in its antiviral action.

Molecular Basis for Selectivity against Viral vs. Host Cellular DNA Polymerases

The therapeutic utility of PMPA is heavily reliant on its selective action against viral polymerases over host cellular DNA polymerases. Kinetic studies have illuminated the molecular basis for this selectivity. While PMPApp is a potent inhibitor of HIV-1 RT, it is a significantly weaker inhibitor of human DNA polymerases. nih.gov

For instance, PMPApp is approximately 800-fold less inhibitory towards polymerase beta when using a specific DNA/DNA template-primer duplex. nih.gov Even with a different DNA structure, PMPApp remains 13-fold less inhibitory than ddATP against polymerase beta. nih.gov This marked difference in inhibitory activity is due to a substantially lower incorporation rate (kp) and a lower binding affinity (Kd) of PMPApp for the host cell polymerases compared to the viral reverse transcriptase. nih.gov This selectivity ensures that the antiviral action is targeted, minimizing disruption of the host's normal cellular processes.

Impact on Viral DNA Synthesis and Replication Cycle

By effectively inhibiting viral reverse transcriptase and terminating the elongation of the viral DNA chain, PMPApp fundamentally disrupts the viral replication cycle. nih.govnih.gov The inhibition of DNA synthesis prevents the virus from producing the necessary genetic material to create new virions. nih.gov This ultimately leads to a reduction in viral load and can prevent the establishment and progression of the infection. nih.govnih.gov For example, in simian immunodeficiency virus (SIV) infection models, PMPA treatment has been shown to prevent the establishment of infection when administered shortly before or after viral exposure. nih.gov

Prodrug Strategies and Enhanced Intracellular Delivery

Design Principles for PMPA Prodrugs

The primary goal in designing PMPA prodrugs is to mask the negatively charged phosphonate (B1237965) group, thereby increasing the molecule's lipophilicity and facilitating its passage across cell membranes. vemlidyhcp.comscirp.org This strategy aims to improve the absorption, distribution, metabolism, and excretion (ADME) properties of the parent compound. nih.gov

Esterification of the Phosphonate Moiety

A key strategy in the development of PMPA prodrugs is the esterification of the phosphonate moiety. scirp.orgnih.gov By attaching lipophilic promoieties to the phosphonate group through ester linkages, the molecule's polarity is reduced, which enhances its ability to diffuse across lipid-rich cell membranes. scirp.org These promoieties are designed to be cleaved by intracellular enzymes, releasing the active PMPA within the target cell. researchgate.netnih.gov

Common promoieties used in this strategy include pivaloyloxymethyl (POM) and isopropyloxycarbonyloxymethyl (POC). nih.gov The selection of the promoiety and the type of linker are critical for achieving the desired pharmacokinetic profile, including efficient release of the parent drug. nih.gov

Examples: Bis(isopropyloxymethylcarbonyl)PMPA [bis(POC)PMPA] and GS-7340

Bis(POC)PMPA , also known as Tenofovir (B777) Disoproxil, is an ester prodrug of PMPA. researchgate.netsemanticscholar.org It was developed to increase the oral bioavailability of the parent compound. researchgate.net The two isopropyloxycarbonyloxymethyl groups mask the phosphonate, increasing lipophilicity and facilitating absorption. nih.govnih.gov

GS-7340 , also known as Tenofovir Alafenamide (TAF), is another prominent prodrug of PMPA (Tenofovir). medchemexpress.comwikipedia.org It is a phosphonamidate prodrug, a technology that has been shown to be highly efficient in delivering the active drug to target cells. vemlidyhcp.comwikipedia.org TAF exhibits greater plasma stability compared to Tenofovir Disoproxil Fumarate (B1241708) (TDF), leading to more efficient delivery of tenofovir into target cells, such as lymphocytes and hepatocytes. vemlidyhcp.comyoutube.com This enhanced delivery allows for a much lower dose compared to TDF, which in turn is associated with an improved safety profile. wikipedia.orgdrugbank.com

Table 1: Comparison of PMPA Prodrugs

| Prodrug | Chemical Class | Key Feature |

|---|---|---|

| Bis(POC)PMPA (Tenofovir Disoproxil) | Diester Prodrug | Increased oral bioavailability. |

| GS-7340 (Tenofovir Alafenamide) | Phosphonamidate Prodrug | High plasma stability and targeted delivery. vemlidyhcp.com |

Enhanced Cellular Permeability and Accumulation

The design of PMPA prodrugs directly leads to improved cellular permeability and higher intracellular concentrations of the active drug and its phosphorylated metabolites. nih.govvemlidyhcp.com

Mechanism of Prodrug Hydrolysis within Cells

Once inside the cell, the promoieties of the prodrugs are cleaved by intracellular enzymes. In the case of bis(POC)PMPA, esterases hydrolyze the ester bonds, releasing PMPA. nih.govresearchgate.net The metabolic pathway involves the sequential cleavage of the two ester groups, first yielding the intermediate mono(POC)-PMPA, and then the active drug, PMPA. nih.govresearchgate.net This process also releases byproducts such as isopropanol, carbon dioxide, and formaldehyde. researchgate.net

For GS-7340 (TAF), the initial hydrolysis is primarily mediated by cathepsin A, an intracellular enzyme, which is a key step in its targeted delivery mechanism. youtube.com This enzymatic cleavage releases the active tenofovir. youtube.com

Increased Intracellular PMPA and PMPApp Levels

The enhanced cellular permeability of PMPA prodrugs leads to significantly higher intracellular concentrations of PMPA compared to the administration of the parent drug itself. nih.gov Once inside the cell, PMPA is phosphorylated by cellular kinases to its active diphosphate (B83284) form, PMPApp (tenofovir diphosphate). patsnap.comdrugbank.com This active metabolite is a potent inhibitor of viral reverse transcriptase. patsnap.comwikipedia.org

Studies have shown that oral administration of tenofovir prodrugs results in substantially higher levels of intracellular tenofovir in peripheral blood mononuclear cells (PBMCs) than what can be achieved with intravenous administration of tenofovir. nih.gov Specifically, GS-7340 (TAF) has demonstrated a much higher intracellular accumulation of the active metabolite, tenofovir diphosphate, compared to TDF. drugbank.com

Comparison of Prodrug vs. Parent Compound Metabolism

The metabolism of PMPA prodrugs is intentionally designed to differ from that of the parent compound to achieve therapeutic advantages. The parent drug, PMPA, due to its polarity, is poorly absorbed and does not efficiently cross cell membranes. nih.gov

In contrast, prodrugs like bis(POC)PMPA and GS-7340 are more lipophilic, allowing for better absorption from the gastrointestinal tract and enhanced penetration into target cells. nih.govyoutube.com The key difference lies in the intracellular conversion of the prodrug to the active form. While the parent compound would need to be transported into the cell against a concentration gradient, the prodrug diffuses in and is then "trapped" inside the cell upon conversion to the charged PMPA molecule and its subsequent phosphorylation. nih.gov This "intracellular trapping" mechanism leads to the accumulation of high concentrations of the active PMPApp where it is needed to exert its antiviral effect. nih.gov

Table 2: Metabolic Profile Comparison

| Feature | Parent Compound (PMPA) | Prodrugs (e.g., TDF, TAF) |

|---|---|---|

| Cellular Permeability | Low | High vemlidyhcp.com |

| Oral Bioavailability | Low nih.gov | High vemlidyhcp.com |

| Intracellular Concentration | Low | High nih.govdrugbank.com |

| Primary Site of Activation | N/A | Intracellular nih.govyoutube.com |

Pre-clinical Pharmacokinetics of Prodrugs

The development of prodrugs for 9-(2-Phosphonomethoxypropyl)adenine (PMPA) has been a critical strategy to overcome its low oral bioavailability. This section details the preclinical pharmacokinetic evaluation of these prodrugs in various animal models, focusing on their oral absorption, stability in biological matrices, and metabolism within specific cell populations.

Evaluation of Oral Bioavailability in Animal Models (e.g., dogs, monkeys)

The oral bioavailability of PMPA from various prodrugs has been extensively studied in animal models, particularly in beagle dogs and non-human primates, to predict their potential performance in humans. Following oral administration, prodrugs like Tenofovir Alafenamide (TAF) are rapidly absorbed, with peak plasma concentrations observed between 0.25 and 0.5 hours in dogs and monkeys. fda.gov However, the subsequent plasma concentrations of TAF decline quickly, with a terminal half-life of less than one hour. fda.gov

Studies in fasted beagle dogs have been instrumental in selecting lead prodrug candidates. For instance, a series of bis-(acyloxymethyl) and bis-(alkoxycarbonyloxymethyl) esters of PMPA were evaluated, with bis-[(pivaloyloxy)methyl] PMPA (bis-POM PMPA) demonstrating the highest oral bioavailability of PMPA at 37.8 ± 5.1%. nih.gov The oral bioavailability of PMPA from bis-(alkoxycarbonyloxymethyl) esters in dogs ranged from 16.0% to 30.7%. nih.gov Notably, bis-(isopropyloxycarbonyloxymethyl) PMPA (bis-POC PMPA) was selected as a clinical candidate based on its favorable oral bioavailability (30.1%) and stability profile. nih.gov

Pharmacokinetic studies with TAF in dogs indicated nonlinear pharmacokinetics, with a roughly three-fold increase in exposure between Day 1 and Week 39 of administration. fda.gov In another study involving subcutaneous TAF implants in dogs, plasma concentrations of the active metabolite, tenofovir (TFV), were maintained at 4.6 (±1.5) ng/ml and 19.4 (±3.3) ng/ml for different implant formulations. nih.gov However, similar to plasma TAF levels, the exposure to TFV did not increase proportionally with the dose. nih.gov

In rhesus macaques, weekly oral administration of TAF at doses of 13.7 mg/kg and 27.4 mg/kg resulted in median peak plasma TFV concentrations of 188 and 284 ng/mL, respectively, at 5 hours post-dose. mdpi.com

| Prodrug | Animal Model | Oral Bioavailability of PMPA (%) |

|---|---|---|

| bis-[(pivaloyloxy)methyl] PMPA (bis-POM PMPA) | Beagle Dog | 37.8 ± 5.1 |

| bis-(isopropyloxycarbonyloxymethyl) PMPA (bis-POC PMPA) | Beagle Dog | 30.1 |

| bis-(alkoxycarbonyloxymethyl) esters (range) | Beagle Dog | 16.0 - 30.7 |

Stability in Biological Fluids (e.g., serum esterase susceptibility)

The stability of PMPA prodrugs in biological fluids is a critical determinant of their ability to deliver the parent compound to target cells. These prodrugs are designed to be susceptible to hydrolysis by serum and tissue esterases to release PMPA. In vitro studies using dog tissues, including intestinal homogenate, plasma, and liver homogenate, have shown that most PMPA prodrugs are rapidly hydrolyzed, with half-lives of less than 60 minutes. nih.gov

A correlation has been observed between the intestinal stability of bis-(alkoxycarbonyloxymethyl) ester prodrugs and their oral bioavailability. nih.gov The most labile prodrugs in dog intestinal homogenates, such as bis-(n-butyloxycarbonyloxymethyl) PMPA and bis-(neo-pentyloxy-carbonyloxymethyl) PMPA (with half-lives of less than 5 minutes), exhibited the lowest oral bioavailabilities. nih.gov

Significant interspecies differences exist in the plasma stability of TAF. nih.gov TAF is relatively stable in the plasma of dogs, sheep, and macaques. nih.gov In contrast, it is much less stable in rabbit plasma and undergoes complete and rapid conversion to tenofovir (TFV) in rodent (mouse and rat) plasma. nih.govjohnshopkins.edu This rapid ex vivo hydrolysis in rodent plasma can lead to an underestimation of TAF concentrations and a corresponding overestimation of TFV concentrations in pharmacokinetic studies. nih.govasm.org The instability of TAF can be mitigated by adding weak acids to plasma samples immediately after collection. nih.gov The pH of the environment also affects TAF's stability, with increased degradation observed in both acidic and basic conditions. nih.gov

| Species | TAF Stability in Plasma |

|---|---|

| Dog | Stable |

| Sheep | Stable |

| Macaque | Stable |

| Rabbit | Negative bias in recovery |

| Rodent (Mouse, Rat) | Complete and rapid loss |

Metabolism in Specific Cell Types (e.g., PBMC, RBC)

A key advantage of PMPA prodrugs like TAF is their ability to efficiently deliver the active moiety into specific target cells, such as peripheral blood mononuclear cells (PBMCs), where it is then converted to the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP). natap.org TAF is designed to maximize TFV-DP concentrations within these target cells while minimizing levels of tenofovir in the plasma. natap.org

The intracellular metabolic activation of TAF is critically dependent on the lysosomal protease cathepsin A (CatA). nih.govresearchgate.net TAF is hydrolyzed by CatA within lymphocytes to form a tenofovir-alanine conjugate, which is then further processed to tenofovir and subsequently phosphorylated to tenofovir monophosphate (TFV-MP) and finally to the active TFV-DP. researchgate.net Studies have shown that the levels of CatA and the resulting intracellular TAF metabolites differ minimally in CD4+ T-lymphocytes and monocyte-derived macrophages (MDMs) obtained from a demographically diverse group of donors, indicating consistent intracellular metabolism. nih.gov

Comparative studies have demonstrated that TAF leads to significantly higher intracellular concentrations of TFV-DP in PBMCs compared to the earlier prodrug, tenofovir disoproxil fumarate (TDF). natap.org One analysis found that TFV-DP levels in PBMCs were 4.4-fold higher with TAF than with TDF. natap.org The estimated half-life of TFV-DP in PBMCs is similar following administration of either prodrug, ranging from approximately 48 to 180 hours. nih.gov

The distribution of TAF metabolites has also been evaluated in other blood cell types. After normalizing for cell volume, the accumulation of the active drug, from greatest to least, was observed in PBMCs, neutrophils, platelets, and erythrocytes (red blood cells). firstwordpharma.com

| Cell Type | Key Metabolic Features |

|---|---|

| Peripheral Blood Mononuclear Cells (PBMCs) | High accumulation of TFV-DP. TAF results in 4.4-fold higher TFV-DP levels compared to TDF. natap.org |

| CD4+ T-lymphocytes | Metabolism mediated by cathepsin A; consistent intracellular metabolite levels across diverse donors. nih.gov |

| Monocyte-Derived Macrophages (MDMs) | Metabolism mediated by cathepsin A; consistent intracellular metabolite levels across diverse donors. nih.gov |

| Neutrophils | Demonstrated the longest half-life for TFV-DP among blood cell types studied. firstwordpharma.com |

| Platelets | Accumulates lower levels of active drug compared to PBMCs and neutrophils. firstwordpharma.com |

| Erythrocytes (RBCs) | Lowest accumulation of active drug among the studied blood cell types. firstwordpharma.com |

Antiviral Efficacy in Pre Clinical Models

In Vitro Antiviral Spectrum and Potency

Activity against Human Immunodeficiency Virus (HIV) Strains in Cell Lines and Primary Cells

PMPA has shown potent inhibitory effects on the replication of Human Immunodeficiency Virus (HIV) in vitro. nih.gov In T-lymphocytic MT-2 cells and peripheral blood mononuclear cells (PBMCs), PMPA demonstrated effective antiviral concentrations of approximately 0.6 µM and 0.2 µM, respectively. nih.gov The compound exhibited relatively low toxicity to these cells, with 50% inhibitory concentrations (IC50s) around 1,200 to 1,250 µM, resulting in a high therapeutic index. nih.gov

A prodrug of PMPA, bis(isopropyloxymethylcarbonyl)PMPA [bis(poc)PMPA], was found to be over 100-fold more potent than PMPA against HIV in both established T-cell lines and primary peripheral blood lymphocytes. asm.orgasm.org This enhanced efficacy is attributed to a more rapid intracellular uptake and conversion to the active metabolite, PMPA diphosphate (B83284) (PMPApp). asm.orgasm.org Levels of PMPApp in cells treated with the prodrug were over 1,000-fold higher than in cells treated with unmodified PMPA. asm.orgasm.org The half-life of PMPApp was observed to be 12 to 15 hours in activated lymphocytes and significantly longer, 33 to 50 hours, in resting lymphocytes. asm.org

Notably, among a panel of drug-resistant HIV-1 variants, only the K65R mutant showed resistance to PMPA. nih.gov However, even this resistant strain could be inhibited by submicromolar, nontoxic concentrations of the bis(poc)PMPA prodrug. nih.govnih.gov Interestingly, HIV strains with the M184V mutation, which confers resistance to lamivudine (B182088), displayed wild-type or even slightly increased susceptibility to PMPA. nih.gov

Activity against Simian Immunodeficiency Virus (SIV)

PMPA has demonstrated significant antiviral activity against Simian Immunodeficiency Virus (SIV), a virus closely related to HIV that is used in primate models of AIDS. nih.gov Studies have shown that PMPA is effective in preventing SIV infection in macaques. nih.gov In vitro experiments revealed that SIVmac isolates with a K65R mutation in the reverse transcriptase gene, along with other compensatory mutations, exhibited a fivefold reduced susceptibility to PMPA. asm.orgasm.org Despite this reduced susceptibility, PMPA treatment in vivo still provided therapeutic benefits. asm.orgasm.org

Activity against Hepadnaviruses

PMPA is a potent inhibitor of hepadnaviruses, the family of viruses that includes the Hepatitis B virus (HBV). nih.govasm.org In vitro studies have shown that (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine ((S)-HPMPA), a related compound, inhibits HBV with a 50% effective concentration (EC50) of 1.5 µM. nih.gov

Synergistic Antiviral Effects with Other Compounds (e.g., Hydroxyurea)

In vitro combination experiments have demonstrated that PMPA exhibits synergistic inhibition of HIV replication when used with hydroxyurea. nih.gov This suggests that the antiviral efficacy of PMPA can be enhanced when combined with other agents. gilead.com

In Vivo Antiviral Efficacy in Animal Models

Prophylactic Activity in Primate Models of SIV Infection

PMPA has shown remarkable prophylactic efficacy in primate models of SIV infection. nih.gov Administration of PMPA to macaques before or shortly after exposure to SIV can prevent the establishment of persistent infection. nih.govnih.gov

In one study, macaques treated with PMPA for 28 days starting 24 hours after intravenous SIV inoculation were completely protected from persistent infection. nih.govasm.org However, the timing and duration of treatment were found to be critical factors. nih.govasm.org Delaying the start of treatment to 48 or 72 hours post-inoculation, or shortening the treatment duration, reduced the protective efficacy. nih.govasm.org For instance, only half of the macaques treated for 10 days starting at 24 hours post-inoculation were fully protected. nih.gov

Even in cases where PMPA did not completely prevent infection, treated animals showed delayed onset of viremia and antibody responses compared to untreated controls. nih.gov Furthermore, prophylactic administration of PMPA was beneficial even against SIV strains with reduced susceptibility to the drug. nih.gov In newborn macaques orally inoculated with a PMPA-resistant SIV strain, pre-exposure prophylaxis with PMPA protected two out of five animals from infection, while the other three experienced delayed viremia and a slower disease course. nih.gov

Therapeutic Activity in Primate Models of Chronic SIV Infection

The therapeutic efficacy of 9-(2-Phosphonomethoxypropyl)adenine (PMPA), or tenofovir (B777), in managing chronic Simian Immunodeficiency Virus (SIV) infection has been extensively evaluated in non-human primate models, primarily rhesus macaques. These studies are crucial for understanding its potential therapeutic benefits in humans due to the similarities in disease progression between SIV in macaques and HIV in humans. nih.gov

Studies have demonstrated that tenofovir treatment in chronically SIV-infected macaques leads to a significant reduction in plasma viral loads. nih.govresearchgate.net For instance, in rhesus macaques with chronic SIVmac251 or SIVmac239Δnef infection, administration of tenofovir resulted in a noticeable decrease in plasma SIV RNA copies/ml. nih.govresearchgate.net This antiviral effect is a key indicator of the drug's ability to suppress viral replication.

In addition to virological suppression, tenofovir treatment has been shown to have a positive impact on the immune systems of infected primates. Macaques treated with tenofovir maintained stable CD4+ T cell counts, which are critical for a healthy immune response and are typically depleted during the course of SIV/HIV infection. nih.govcornell.edu In one study, chronically SIV-infected rhesus macaques treated with tenofovir remained clinically healthy with stable CD4+ T cell counts over a three-year follow-up period. nih.govcornell.edu

Research has also highlighted the synergistic relationship between tenofovir and the host's anti-viral immune response. In macaques infected with an attenuated form of SIV (SIVmac239Δnef) and subsequently challenged with a pathogenic, tenofovir-resistant strain (SIVmac055), those receiving tenofovir showed no evidence of the pathogenic strain's replication. nih.govcornell.edu This suggests that the antiviral immunity developed from the initial infection, when combined with tenofovir treatment, can effectively control a more virulent, drug-resistant virus. nih.govresearchgate.netcornell.edu This finding supports the concept that antiviral immunity can augment the efficacy of antiretroviral therapy. researchgate.netcornell.edu

However, prolonged monotherapy with tenofovir can lead to the emergence of viral mutants with reduced susceptibility to the drug, often characterized by the K65R mutation in the reverse transcriptase enzyme. nih.govresearchgate.net Despite this, studies have shown that even in the presence of such mutations, a combination of continued tenofovir therapy and CD8+ cell-mediated immune responses can lead to sustained suppression of viremia. researchgate.net

Interactive Data Table: Therapeutic Activity of Tenofovir in Chronic SIV Infection in Primate Models

| Primate Model | SIV Strain | Key Findings | Reference |

| Rhesus Macaques | SIVmac251 | Significant suppression of plasma viral load following treatment. | nih.govresearchgate.net |

| Rhesus Macaques | SIVmac239Δnef | Reduction in plasma viral load and maintenance of stable CD4+ T cell counts. | nih.govresearchgate.net |

| Rhesus Macaques | SIVmac239Δnef followed by SIVmac055 challenge | Tenofovir treatment in combination with pre-existing immunity prevented replication of the drug-resistant challenge virus. | nih.govcornell.edu |

| Infant Rhesus Macaques | SIV | Evaluation of long-term therapeutic and toxic effects of PMPA. | scispace.com |

Prevention of Viral Transmission in Animal Models

The use of this compound (tenofovir) as a prophylactic agent to prevent viral transmission has been a major focus of pre-clinical research in various animal models. These studies have been instrumental in establishing the concepts of pre-exposure prophylaxis (PrEP) and post-exposure prophylaxis (PEP).

In non-human primate models, tenofovir has demonstrated significant efficacy in preventing SIV infection through various routes of transmission. For instance, topical application of a tenofovir-containing gel prior to rectal SIV challenge in macaques offered partial or total protection from infection. plos.org The level of protection was found to be strongly associated with the plasma concentration of tenofovir shortly after application. plos.org Similarly, weekly oral administration of tenofovir alafenamide (TAF), a prodrug of tenofovir, has shown high efficacy in protecting macaques from repeated vaginal and rectal SHIV (Simian-Human Immunodeficiency Virus) exposures. mdpi.com

Studies have also investigated the critical window for initiating post-exposure prophylaxis. Research in cynomolgus macaques inoculated intravenously with SIV showed that a 28-day course of PMPA could prevent persistent infection if initiated within 24 hours of exposure. nih.gov However, the effectiveness was reduced when treatment was delayed to 48 or 72 hours, or if the duration of treatment was shortened, highlighting the critical importance of timely initiation and sufficient duration of PEP. nih.gov

The development of long-acting formulations of tenofovir is another promising area of research. A subcutaneous nanofluidic implant delivering tenofovir alafenamide (nTAF) provided partial protection against repeated low-dose rectal SHIV challenges in rhesus macaques. researchgate.net This approach aims to improve adherence, a key factor in the effectiveness of PrEP. researchgate.net

Beyond primate models, humanized mouse models have also been utilized to evaluate the efficacy of tenofovir formulations in preventing HIV-1 transmission. For example, a thermosensitive gel containing tenofovir disoproxil fumarate (B1241708) (TDF) nanoparticles was tested for preventing vaginal HIV-1 transmission in humanized BLT (bone marrow-liver-thymus) mice. nih.gov Such models allow for the investigation of drug delivery systems and their effectiveness at mucosal surfaces. nih.gov

Interactive Data Table: Prevention of Viral Transmission with Tenofovir in Animal Models

| Animal Model | Virus | Route of Transmission | Prophylaxis Strategy | Key Findings | Reference |

| Macaques | SIV | Rectal | Topical tenofovir gel (Pre-exposure) | Partial to total protection, correlated with plasma tenofovir levels. | plos.org |

| Pigtailed Macaques | SHIV | Vaginal and Rectal | Weekly oral tenofovir alafenamide (TAF) | High efficacy against both vaginal and rectal challenges. | mdpi.com |

| Cynomolgus Macaques | SIV | Intravenous | PMPA (Post-exposure) | Prevention of persistent infection if initiated within 24 hours for 28 days. | nih.gov |

| Rhesus Macaques | SHIV | Rectal | Subcutaneous tenofovir alafenamide (TAF) implant (Pre-exposure) | Partial protection from repeated low-dose challenges. | researchgate.net |

| Humanized BLT Mice | HIV-1 | Vaginal | Topical tenofovir disoproxil fumarate (TDF) nanoparticle gel | Investigated to improve efficacy of topical prevention methods. | nih.gov |

| Newborn Macaques | SIV | Oral | Subcutaneous tenofovir (Pre- and Post-exposure) | Two doses protected against infection; post-exposure treatment for two weeks was also effective. | oup.com |

Molecular and Virological Aspects of Drug Resistance

In Vitro Selection of PMPA-Resistant Viral Strains

The potential for HIV-1 to develop resistance to PMPA has been investigated through in vitro selection studies. In these experiments, HIV-1 strains are cultured in the presence of gradually increasing concentrations of the drug. This process mimics the selective pressure that can lead to the emergence of resistant variants in treated individuals.

One such study demonstrated that after eight passages in increasing concentrations of PMPA, the HIV-1IIIB strain was able to replicate in the presence of 2 microM PMPA. researchgate.netnih.gov This concentration was five times higher than the 50% inhibitory concentration (IC50) of PMPA for the original, wild-type virus. researchgate.netnih.gov This indicates that under sustained drug pressure, viral populations can evolve to exhibit reduced susceptibility to PMPA.

Further analysis of the resistant viral clones revealed specific genetic changes responsible for this phenotype. Sequence analysis of the reverse transcriptase (RT) gene from the resistant viruses identified a key mutation, which is further detailed in the subsequent sections. nih.gov These in vitro selection experiments are instrumental in prospectively identifying the genetic pathways to resistance and understanding the primary mutations that confer reduced susceptibility to PMPA.

Identification and Characterization of Resistance Mutations in Viral Reverse Transcriptase

The primary mechanism of resistance to PMPA involves specific mutations within the viral reverse transcriptase (RT) enzyme. These mutations alter the enzyme's structure and function, reducing its affinity for the active form of PMPA, tenofovir (B777) diphosphate (B83284) (TFV-DP), or enhancing its ability to remove the incorporated drug from the growing DNA chain.

The most significant and primary mutation associated with resistance to PMPA is the K65R substitution in the RT enzyme. nih.govnih.govnih.govaidsmap.com This mutation involves the replacement of a lysine (B10760008) (K) residue with an arginine (R) at codon 65. The K65R mutation is selected in patients undergoing antiretroviral therapy that includes tenofovir disoproxil fumarate (B1241708). nih.govnih.gov

The presence of the K65R mutation leads to a discernible decrease in susceptibility to tenofovir. aidsmap.comnih.gov In vitro studies have shown that recombinant HIV expressing the K65R mutation exhibits a threefold to fourfold increase in the IC50 value for PMPA compared to the wild-type virus. nih.gov Similarly, enzyme-based assays have demonstrated that E. coli-expressed K65R RT has a fivefold reduced susceptibility to TFV-DP. researchgate.netnih.gov The clinical relevance of this is underscored by the observation that the development of K65R was seen in under 3% of patients in tenofovir clinical trials. aidsmap.com

Interestingly, the K65R mutation has been found to be more likely to emerge in HIV-1 subtype C viruses. stanford.edu Biochemical studies suggest that the specific genetic sequence preceding codon 65 in subtype C makes it more prone to mutation during reverse transcription. stanford.edu

While K65R is the primary resistance mutation for PMPA, other mutations associated with nucleoside reverse transcriptase inhibitors (NRTIs) can influence tenofovir susceptibility.

M184V Mutation: The M184V mutation, selected by lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC), generally does not confer resistance to tenofovir. jwatch.org In fact, viruses with the M184V mutation alone often show slightly increased susceptibility to PMPA. researchgate.netstanford.edujwatch.orgmdpi.comyoutube.com When the M184V mutation is present alongside the K65R mutation, it can lead to a reversion to wild-type susceptibility for PMPA. researchgate.net This phenomenon, where a resistance mutation to one drug increases susceptibility to another, is known as hypersusceptibility. jwatch.orgmdpi.com

Q151M Complex: The Q151M mutation, when it appears with other mutations (A62V, V75I, F77L, and F116Y), forms the Q151M complex, which is associated with broad multi-nucleoside resistance. aidsmap.comnih.govnih.gov The impact of the Q151M complex on tenofovir susceptibility is variable. nih.gov Some viruses with this complex remain susceptible, while others show high-level resistance, often when the K65R mutation is also present. nih.gov The Q151M complex on its own can lead to a 2- to 5-fold decrease in tenofovir susceptibility. nih.gov

T69S Insertion: Insertions of amino acids between codons 69 and 70 of the RT, often involving a serine residue (T69S insertion), can confer high-level resistance to multiple NRTIs, including tenofovir. nih.govnih.gov These insertions typically occur in viruses that already harbor other resistance mutations, such as thymidine (B127349) analog mutations (TAMs). nih.gov The presence of a T69 insertion can lead to a significant reduction in tenofovir susceptibility, with median resistance levels reaching 16.8-fold. nih.gov

Here is an interactive data table summarizing the impact of these mutations:

| Mutation | Effect on PMPA (Tenofovir) Susceptibility | Fold Change in IC50 (Approximate) | Additional Notes |

|---|---|---|---|

| K65R | Reduced Susceptibility | 3 to 5-fold | Primary resistance mutation for tenofovir. |

| M184V | Increased or Wild-Type Susceptibility | ~0.5 to 1-fold | Can antagonize K65R-mediated resistance. |

| Q151M Complex | Variable (Susceptible to High-Level Resistance) | 2 to 17-fold | High-level resistance often requires the presence of K65R. |

| T69S Insertion | High-Level Resistance | 10 to 19-fold | Typically occurs in combination with other resistance mutations. |

The acquisition of drug resistance mutations often comes at a cost to the virus in terms of its replicative capacity, or "fitness". nih.gov Mutations that confer resistance can impair the normal function of the viral enzyme, leading to less efficient replication. nih.govnih.gov

The K65R mutation, for example, is known to reduce the replication capacity of HIV-1. nih.gov This is because the mutation not only affects the binding of the drug but also the incorporation of natural nucleotides, slowing down the process of reverse transcription. nih.gov Similarly, the M184V mutation also significantly impairs viral fitness. jwatch.orgyoutube.comnih.govresearchgate.net

This reduction in viral fitness can have clinical implications. In some cases, even in the presence of drug resistance and ongoing viral replication, the less fit virus may lead to a more stable clinical course. nih.gov However, viruses can also develop compensatory mutations that restore some of the lost replicative capacity without losing drug resistance. nih.gov

Structural Basis of Drug Resistance to PMPA (e.g., Crystal Structures of Mutant RTs)

The molecular mechanisms of PMPA resistance can be visualized through the study of crystal structures of the RT enzyme. These three-dimensional structures provide insights into how mutations alter the enzyme's active site and its interaction with both natural substrates and drug inhibitors.

Crystal structures of the K65R mutant RT have been determined in complex with double-stranded DNA and either TFV-DP or the natural substrate dATP. nih.govnih.govmdpi.com These structures reveal that the introduced arginine at position 65 (K65R) and the existing arginine at position 72 form a stacked arrangement. nih.govnih.govmdpi.com This "molecular platform" restricts the flexibility of this region of the enzyme, which in turn negatively affects the incorporation of nucleotides and the excision of incorporated drugs. nih.govnih.gov The different conformations of this platform when bound to TFV-DP versus dATP help to explain how the mutant enzyme can discriminate between the drug and the natural substrate. nih.govnih.gov

Modeling studies based on crystal structures also help to explain the effects of other mutations. For instance, the increased mobility of a specific loop in the RT enzyme (the β3-β4 loop) is thought to contribute to the broad NRTI resistance caused by the T69S insertion mutation. nih.gov

Cross-Resistance Profiles with Other Antiretroviral Agents (Nucleoside Reverse Transcriptase Inhibitors - NRTIs)

An important consideration in antiretroviral therapy is the potential for cross-resistance, where a mutation that confers resistance to one drug also reduces the effectiveness of other drugs in the same class.

The K65R mutation, the primary resistance pathway for tenofovir, also confers decreased sensitivity to most other NRTIs, with the notable exception of zidovudine (B1683550) (AZT). aidsmap.comnih.gov Viruses with K65R show reduced susceptibility to abacavir, didanosine (B1670492), and stavudine (B1682478). nih.gov

Conversely, some mutations have antagonistic relationships. The K65R mutation rarely occurs in combination with thymidine analog mutations (TAMs), which are selected by drugs like zidovudine and stavudine. stanford.edu This is because these mutations have opposing effects on the RT enzyme's function.

The M184V mutation, as mentioned earlier, can increase susceptibility to tenofovir and zidovudine. stanford.edujwatch.orgmdpi.comyoutube.com This makes the combination of tenofovir and lamivudine or emtricitabine a potent and widely used backbone of antiretroviral regimens.

The Q151M complex confers broad cross-resistance to most NRTIs, including zidovudine, didanosine, stavudine, and abacavir, and can also reduce susceptibility to tenofovir. nih.gov Similarly, T69 insertions, in the context of TAMs, lead to high-level resistance to a wide range of NRTIs, including tenofovir. nih.gov

Below is an interactive data table summarizing the cross-resistance profiles:

| Mutation | Effect on Other NRTIs |

|---|---|

| K65R | Reduced susceptibility to abacavir, didanosine, stavudine. Susceptibility to zidovudine is maintained or increased. |

| M184V | Increased susceptibility to tenofovir and zidovudine. High-level resistance to lamivudine and emtricitabine. |

| Q151M Complex | High-level cross-resistance to zidovudine, didanosine, stavudine, and abacavir. Reduced susceptibility to tenofovir. |

| T69S Insertion | High-level cross-resistance to most NRTIs, including zidovudine, stavudine, didanosine, abacavir, and tenofovir. |

Synthesis and Structure Activity Relationship Sar Studies

Chemical Synthesis of PMPA and its Analogues

The construction of PMPA and its related compounds involves intricate synthetic strategies, particularly in forming the stable phosphonoether bond and in designing prodrugs to enhance its therapeutic potential.

The central feature of PMPA is the phosphonoether linkage (P-C-O), which renders the molecule stable against enzymatic degradation by hydrolases, a common fate for natural nucleotides. The formation of this bond is a key step in the synthesis of PMPA. A prevalent method involves the alkylation of an alcohol with a phosphonomethyl derivative equipped with a good leaving group.

One common strategy starts with (R)-9-(2-hydroxypropyl)adenine. nih.gov This precursor is treated with a base, such as lithium amide, to deprotonate the hydroxyl group, forming an alkoxide. This nucleophile then displaces a leaving group from an electrophilic phosphonate (B1237965) species. A frequently used electrophile is diethyl p-toluenesulfonyloxymethylphosphonate (tosylated diethyl(hydroxymethyl) phosphonate). nih.govnih.gov The tosyl group serves as an excellent leaving group, facilitating the formation of the ether bond. The final step involves the deprotection of the phosphonate esters, typically using an agent like bromotrimethylsilane (B50905) (TMSBr) or hydrobromic acid, to yield the free phosphonic acid, PMPA. nih.govnih.gov

A general representation of this key reaction is as follows: Adenine-CH₂-CH(CH₃)-OH + Base → Adenine-CH₂-CH(CH₃)-O⁻ Adenine-CH₂-CH(CH₃)-O⁻ + TsO-CH₂-P(O)(OEt)₂ → Adenine-CH₂-CH(CH₃)-O-CH₂-P(O)(OEt)₂ Adenine-CH₂-CH(CH₃)-O-CH₂-P(O)(OEt)₂ + HBr → Adenine-CH₂-CH(CH₃)-O-CH₂-P(O)(OH)₂ (PMPA)

This synthetic approach has proven to be robust and adaptable for creating various PMPA analogues. researchgate.net

A significant challenge for the therapeutic use of PMPA is its poor oral bioavailability, largely due to the two negative charges on the phosphonate group at physiological pH, which hinder its passage through cell membranes. nih.gov To overcome this, the prodrug strategy has been extensively employed, masking the polar phosphonate group with lipophilic moieties that can be cleaved in vivo to release the active PMPA.

The most successful prodrugs of PMPA are acyloxyalkyl esters. nih.gov These are synthesized by esterifying the phosphonic acid. For instance, the widely known prodrug Tenofovir (B777) Disoproxil is the bis(isopropyloxycarbonyloxymethyl) ester of PMPA, often abbreviated as bis(poc)PMPA. nih.govnih.gov The synthesis involves reacting PMPA with an alkylating agent like isopropyloxycarbonyloxymethyl chloride under appropriate conditions. Other promoieties, such as pivaloyloxymethyl (POM), have also been explored. researchgate.netnih.gov

These ester prodrugs are designed to be chemically stable enough to be absorbed orally but are readily hydrolyzed by cellular esterases to release PMPA intracellularly. This leads to a significantly higher intracellular concentration of the active drug compared to the administration of PMPA itself. nih.gov The enzymatic esterification has also been explored as a method for prodrug synthesis. uochb.cz

Table 1: Comparison of PMPA and its bis(poc) Prodrug

| Compound | Structure | Key Feature | Antiviral Potency (HIV-1) |

|---|---|---|---|

| PMPA (Tenofovir) | Adenine-R¹ | Parent drug, polar phosphonic acid | Potent inhibitor (EC₅₀ ~0.6 µM) nih.gov |

| bis(poc)PMPA (Tenofovir Disoproxil) | Adenine-R² | Ester prodrug, increased lipophilicity | >100-fold more potent than PMPA in cell culture nih.gov |

R¹ = (R)-CH₂CH(CH₃)OCH₂P(O)(OH)₂ R² = (R)-CH₂CH(CH₃)OCH₂P(O)(OCH₂OCOC(CH₃)₂)₂

Rational Design and Synthesis of PMPA Derivatives and Analogues

The rational design of PMPA derivatives has been guided by the goal of improving antiviral potency, expanding the spectrum of activity, and overcoming drug resistance. This involves modifications to nearly every part of the molecule.

Structural modifications of PMPA can be broadly categorized into changes in the prodrug moiety, the acyclic side chain, and the adenine (B156593) base.

Prodrug Modifications: As discussed, converting PMPA to its bis(poc) ester prodrug dramatically increases its apparent antiviral potency in cell-based assays by enhancing intracellular delivery. nih.govnih.gov This modification boosts the accumulation of the pharmacologically active form, PMPA diphosphate (B83284) (PMPApp), inside cells. nih.gov

Side Chain Modifications: The length and branching of the acyclic chain are critical. Adefovir (PMEA), which lacks the methyl group on the propyl chain, is a structural analogue of PMPA with a different antiviral spectrum, being more potent against HBV than HIV compared to PMPA. This highlights the importance of the (R)-2-propyl group for optimal recognition by HIV reverse transcriptase.

Base Modifications: Modifications to the adenine base have been explored. For example, introducing substituents at the C-2 position of the adenine ring can modulate activity. While many changes are detrimental, some can be tolerated or even beneficial depending on the target virus. researchgate.net

A key finding from SAR studies is the identification of resistance mutations. The K65R mutation in HIV reverse transcriptase, for instance, confers resistance to PMPA, demonstrating the specific nature of the interaction between the drug and its target enzyme. nih.gov

The potent antiviral activity of PMPA stems from its ability to act as a close mimic of a natural nucleotide, specifically deoxyadenosine (B7792050) monophosphate (dAMP). Both the adenine base and the acyclic side chain are crucial for this molecular mimicry.

Adenine Moiety: The adenine base is responsible for recognition by polymerases and for the correct base pairing with thymine (B56734) in the template nucleic acid strand. Its structure is essential for the initial binding of the PMPA metabolite into the active site of the viral polymerase. researchgate.net Analogues with different purine (B94841) or pyrimidine (B1678525) bases generally show reduced or no activity against HIV, underscoring the specific requirement for adenine.

Acyclic Phosphonomethoxypropyl Chain: This chain is a stable isostere of the deoxyribose phosphate (B84403) backbone of a natural nucleotide. The ether linkage and the phosphonate group are designed for metabolic stability. Once inside the cell, the phosphonate is phosphorylated by cellular kinases to the active diphosphate form, PMPApp. This diphosphate then competes with the natural substrate (dATP) for incorporation into the growing viral DNA chain. The acyclic nature of the chain, once incorporated, leads to chain termination as it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. The specific (R)-configuration and the length of the propyl chain are optimized for efficient phosphorylation and recognition by viral reverse transcriptases. researchgate.net

To further refine the prodrug approach, phosphonamide derivatives have been synthesized and evaluated. In these compounds, one of the acidic hydroxyl groups of the phosphonate is replaced with an amino group, forming a P-N bond. These are often referred to as phosphoramidate (B1195095) or amidate prodrugs.

One notable example is Tenofovir Alafenamide (TAF), where the phosphonic acid is derivatized to form a phenylalanyl phosphoramidate. researchgate.net This modification results in a prodrug that is more stable in plasma than Tenofovir Disoproxil and more efficiently delivers tenofovir into target cells, such as lymphocytes. researchgate.net The amidate is cleaved intracellularly by enzymes like cathepsin A to release PMPA.

This enhanced delivery efficiency allows for much lower doses compared to the disoproxil prodrug, leading to higher intracellular concentrations of the active PMPApp and lower circulating plasma levels of tenofovir, which is believed to reduce the risk of certain side effects. researchgate.net

Table 2: Selected PMPA Derivatives and Their Key Modifications

| Derivative Type | Modification | Example | Purpose |

|---|---|---|---|

| Ester Prodrug | Esterification of the phosphonate | Tenofovir Disoproxil (bis(poc)PMPA) | Enhance oral bioavailability and cell uptake. nih.gov |

| Amidate Prodrug | Formation of a phosphoramidate | Tenofovir Alafenamide (TAF) | Improve plasma stability and target cell delivery efficiency. researchgate.net |

| Base-Modified Analogue | Substitution on the adenine ring | 2-amino-PMPA | Explore SAR and overcome resistance. researchgate.net |

| Side-Chain Analogue | Removal of the methyl group | Adefovir (PMEA) | Alter the antiviral spectrum. |

Elucidation of Structure-Activity Relationships for Antiviral Activity and Cellular Metabolism

The antiviral potency and cellular processing of 9-(2-Phosphonomethoxypropyl)adenine (PMPA) and its analogs are profoundly influenced by their chemical structures. Researchers have systematically modified the nucleobase, the acyclic side chain, and the phosphonate group to understand the structural determinants for optimal biological activity. These studies have been instrumental in the development of more effective and orally bioavailable prodrugs.

A pivotal aspect of PMPA's mechanism is its intracellular conversion to the pharmacologically active metabolite, PMPA diphosphate (PMPApp). This process is initiated by cellular enzymes. However, PMPA itself exhibits limited oral bioavailability due to the negative charge of the phosphonate group, which hinders its passage across cell membranes. nih.gov To overcome this, various prodrug strategies have been employed, masking the phosphonate to enhance lipophilicity and cellular uptake. nih.gov

One of the most successful approaches has been the development of alkoxycarbonyloxymethyl prodrugs. For instance, bis(isopropyloxymethylcarbonyl)PMPA, also known as bis(poc)PMPA, has demonstrated significantly greater anti-HIV activity compared to the parent compound. nih.govasm.org This enhanced efficacy is a direct result of its rapid intracellular uptake, leading to a more than 1,000-fold increase in the intracellular concentration of PMPApp in both resting and activated peripheral blood lymphocytes. asm.org

Further investigations have revealed subtle yet significant differences between various prodrug moieties. A comparison between bis(poc)PMPA and bis(pivaloyloxymethyl)PMPA (bis(POM)PMPA) showed that bis(poc)PMPA was three- to fourfold more potent against HIV. asm.org This difference in activity was correlated with higher intracellular levels of PMPApp in cells treated with bis(poc)PMPA, suggesting that the nature of the ester group influences the rate of intracellular conversion to the active metabolite. asm.org

The chirality of the propyl side chain is another critical factor. The (R)-enantiomer of PMPA is the biologically active form, exhibiting potent antiviral activity, while the (S)-enantiomer is significantly less active. researchgate.net This stereoselectivity underscores the specific interactions required between the molecule and the active site of the viral reverse transcriptase.

Modifications to the acyclic linker have also been explored. Studies on acyclic nucleoside phosphonates (ANPs) with a 2-(2-phosphonoethoxy)ethyl (PEE) chain, which are structurally related to PMPA, have shown that the introduction of a methyl group on the PEE chain is crucial for pronounced antiviral activity. nih.gov Furthermore, adenine as the nucleobase was found to be a prerequisite for this enhanced activity. nih.gov This highlights the importance of both the side chain configuration and the nature of the heterocyclic base in determining the antiviral spectrum and potency.

Fluorination of the acyclic side chain has been another area of investigation. The synthesis of α-fluoro derivatives of PME (phosphonomethoxyethyl) and HPMP (hydroxypropylphosphonomethoxy) acyclic nucleoside phosphonates has been reported. rsc.org These modifications can influence the electronic properties and conformational flexibility of the molecule, potentially impacting its interaction with viral enzymes.

The following tables summarize key structure-activity relationship findings for PMPA analogs, focusing on their antiviral activity and cellular metabolism.

Table 1: Antiviral Activity of PMPA and its Analogs against HIV-1

| Compound | Modification | Cell Type | EC₅₀ (µM) |

| PMPA | Parent Drug | CEM-SS | 10 |

| bis(poc)PMPA | Isopropyloxymethylcarbonyl prodrug | CEM-SS | 0.07 |

| PMPA | Parent Drug | PHA-PBMCs | 5.3 |

| bis(poc)PMPA | Isopropyloxymethylcarbonyl prodrug | PHA-PBMCs | 0.04 |

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. Data sourced from multiple studies.

Table 2: Intracellular Metabolism of PMPA and bis(poc)PMPA in Peripheral Blood Mononuclear Cells (PBMCs)

| Compound (Concentration) | Cell State | PMPApp Concentration (pmol/10⁶ cells) after 24h |

| PMPA (10 µM) | Resting | 1.2 |

| bis(poc)PMPA (1 µM) | Resting | >1000 |

| PMPA (10 µM) | PHA-activated | 0.4 |

| bis(poc)PMPA (1 µM) | PHA-activated | >1000 |

PMPApp (PMPA diphosphate) is the active antiviral metabolite. Data reflects the significantly enhanced intracellular delivery of the active metabolite by the prodrug.

Biological Activities Beyond Antiviral Applications

9-(2-Phosphonomethoxypropyl)adenine as a Glutamate (B1630785) Carboxypeptidase II (GCPII) Inhibitor

PMPA has been identified as a highly potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase). rndsystems.comtocris.combiocrick.com GCPII is a key enzyme in the brain that hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. embopress.org By inhibiting GCPII, PMPA effectively reduces the production of glutamate, a major excitatory neurotransmitter. embopress.org

Potency and Selectivity for GCPII/NAALADase

PMPA demonstrates remarkable potency as a GCPII inhibitor, with reported Ki values in the picomolar range. rndsystems.comtocris.combiocrick.com This high affinity indicates a strong and specific interaction with the enzyme's active site. The selectivity of PMPA for GCPII is a crucial aspect of its pharmacological profile, minimizing off-target effects. nih.gov Research has shown that PMPA has no significant activity at numerous other transporters, enzymes, and receptors, including various glutamate targets. nih.gov This specificity is attributed to its structural similarity to the natural substrate of GCPII, NAAG.

Table 1: Inhibitory Potency of PMPA against GCPII/NAALADase

| Parameter | Value | Reference |

| Ki | 275 pM | rndsystems.comtocris.combiocrick.com |

| IC50 | 300 pM | nih.gov |

Neuroprotective Effects in Pre-clinical Models

The inhibition of GCPII by PMPA has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders. rndsystems.comtocris.combiocrick.com These effects are largely attributed to the reduction of glutamate-mediated excitotoxicity, a process implicated in neuronal damage and death. nih.gov

Ischemic Brain Injury: In models of ischemic brain injury, such as that induced by middle cerebral artery occlusion (MCAO), PMPA has been shown to reduce the volume of brain injury. rndsystems.comtocris.combiocrick.com By limiting the excessive release of glutamate that occurs during an ischemic event, PMPA helps to protect neurons from the subsequent damaging cascade.

Motor Neuron Degeneration: PMPA has also shown protective effects against glutamate-mediated motor neuron degeneration. rndsystems.comtocris.combiocrick.com Motor neuron diseases are often characterized by progressive neuronal loss, and excitotoxicity is considered a contributing factor. nih.gov Studies have indicated that by inhibiting NAALADase, PMPA can protect motor neurons from chronic glutamate toxicity. tocris.com

Role in Modulating Glutamate Metabolism

PMPA's primary mechanism of neuroprotection lies in its ability to modulate glutamate metabolism. nih.gov By inhibiting GCPII, PMPA prevents the breakdown of NAAG, leading to two key outcomes: a decrease in the levels of glutamate and an increase in the concentration of NAAG. embopress.org

Reduced glutamate levels help to prevent the overstimulation of glutamate receptors, which can lead to excitotoxic cell death. embopress.org Simultaneously, the elevated levels of NAAG may contribute to neuroprotection. embopress.org NAAG itself has been shown to act as a partial antagonist at NMDA receptors and an agonist at metabotropic glutamate receptor 3 (mGluR3), both of which are actions that can confer neuroprotective effects. embopress.org

Potential Applications in Other Disease States (Molecular and Cellular Basis)

The ability of PMPA to inhibit GCPII and modulate glutamate signaling suggests its potential therapeutic utility in a range of other disease states where these pathways are implicated.

Preclinical research has indicated that GCPII inhibition may be beneficial in conditions such as inflammatory bowel disease and certain types of cancer. nih.gov The molecular basis for these potential applications lies in the diverse physiological roles of GCPII and the consequences of its inhibition. For instance, in some cancers, GCPII (also known as prostate-specific membrane antigen or PSMA in this context) is overexpressed, and its inhibition could potentially impact tumor growth. nih.govmedchemexpress.com

Furthermore, the neuroprotective properties of PMPA could be relevant for other neurodegenerative diseases where excitotoxicity is a known or suspected component of the pathology. nih.govniigata-u.ac.jp The precise molecular and cellular mechanisms underlying these potential applications are areas of ongoing investigation.

Q & A

Q. What is the mechanism of action of PMPA against HIV-1, and how does its acyclic phosphonate structure enhance antiviral activity?

PMPA inhibits viral replication by targeting reverse transcriptase (RT) through competitive incorporation of its diphosphorylated metabolite (PMPApp) into viral DNA, causing chain termination. The acyclic phosphonate group bypasses the initial phosphorylation step required by nucleoside analogs, improving intracellular activation . Its propylmethoxy side chain enhances binding affinity to RT’s active site, as shown in crystallographic studies comparing PMPA with adenosine triphosphate analogs .

Q. What analytical methods are recommended for quantifying PMPA in biological matrices, and how should validation parameters be optimized?

- LC-MS/MS : Use reverse-phase chromatography (C18 column) with ion-pairing agents (e.g., tributylamine) to resolve PMPA from endogenous nucleotides. Validate with calibration curves (1–1000 ng/mL) in plasma, assessing precision (<15% RSD) and recovery (>85%) .

- Phosphatidylcholine Assay Adaptation : Modify protocols for nucleotide extraction by including solid-phase extraction (SPE) to isolate PMPA from phospholipids .

Q. How does the chiral configuration of PMPA influence its antiviral efficacy?

The (R)-enantiomer (Tenofovir) exhibits >100-fold higher anti-HIV activity than the (S)-form due to stereospecific recognition by RT. Studies using enantiomerically pure standards in MT-4 cells showed EC50 values of 0.04 µM for (R)-PMPA vs. 4.5 µM for (S)-PMPA .

Q. What in vitro assay designs are critical for evaluating PMPA’s RT inhibition?

- Enzyme Assays : Use recombinant HIV-1 RT with poly(rA)/oligo(dT) templates. Measure IC50 via scintillation counting of [³H]-dTTP incorporation inhibition .

- Cell-Based Assays : Infect primary CD4+ T-cells with HIV-1IIIB. Quantify p24 antigen reduction after 72-hour PMPA exposure (dose range: 0.01–10 µM) .

Advanced Research Questions

Q. How do contradictory reports on PMPA’s efficacy in SHIV-infected macaques inform preclinical resistance study design?

Smith et al. (2000) observed sustained viral suppression with transient PMPA treatment, while later studies reported breakthrough resistance (K65R mutation). To reconcile this, design studies with:

Q. What methodologies resolve discrepancies in PMPA’s intracellular activation across cell types?

Conflicting phosphorylation rates in lymphocytes vs. macrophages arise from differential expression of phosphotransferases. Use:

- Radiolabeled PMPA : Track [³H]-PMPA metabolism via TLC in cell lysates .

- Kinase Knockdown Models : siRNA targeting adenylate kinase 2 (AK2) in THP-1 macrophages reduces PMPApp formation by 70%, confirming AK2’s role .

Q. How can prodrug strategies optimize PMPA’s oral bioavailability while reducing off-target effects?

- Bis(POC)PMPA : This prodrug increases oral absorption by 90% via esterase-mediated conversion in enterocytes. However, monitor for off-target hydrolysis in plasma using LC-MS to quantify free PMPA .

- Lipid Conjugates : Alkoxyalkyl esters (e.g., hexadecyloxypropyl-PMPA) enhance lymphatic uptake, reducing renal exposure. Assess liver/kidney toxicity ratios in rat models .

Q. How can mitochondrial toxicity artifacts be distinguished from true PMPA toxicity in long-term cell cultures?

- Seahorse XF Analyzer : Measure oxygen consumption rate (OCR) in HepG2 cells treated with PMPA (50 µM) for 14 days. Compare to known mitochondrial toxins (e.g., stavudine) .

- mtDNA Quantification : Use qPCR for ND1 (mitochondrial) vs. B2M (nuclear) genes. PMPA shows <20% mtDNA depletion vs. >50% for zidovudine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.